molecular formula C16H18BrN5O7 B018584 8-Bromo-2',3',5'-tri-O-acetyladenosine CAS No. 31281-86-4

8-Bromo-2',3',5'-tri-O-acetyladenosine

Cat. No.: B018584
CAS No.: 31281-86-4
M. Wt: 472.25 g/mol
InChI Key: HRCLVNMFELGYPE-CKRXIKOQSA-N
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Description

8-Bromo-2',3',5'-tri-O-acetyladenosine (CAS: 31281-86-4) is a chemically modified adenosine derivative where the 8-position of the purine base is substituted with bromine, and the 2', 3', and 5' hydroxyl groups of the ribose moiety are acetylated. This compound is widely used in nucleic acid chemistry as a precursor for synthesizing modified nucleosides, crosslinking agents, and probes for studying RNA-protein interactions . The acetyl groups protect the ribose hydroxyls during synthetic procedures, enabling selective functionalization at the brominated C8 position or the N6 amine . Its molecular weight is 473.27 g/mol (C₁₆H₁₈BrN₅O₇), and it is typically stored under inert conditions due to sensitivity to hydrolysis .

Properties

CAS No.

31281-86-4

Molecular Formula

C16H18BrN5O7

Molecular Weight

472.25 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4-diacetyloxy-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)/t9-,11+,12+,15-/m1/s1

InChI Key

HRCLVNMFELGYPE-CKRXIKOQSA-N

SMILES

CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C

Other CAS No.

31281-86-4

Synonyms

8-Bromo-adenosine 2’,3’,5’-Triacetate;  2’,3’,5’-Tri-O-acetyl-8-bromoadenosine;  NSC 79212; 

Origin of Product

United States

Preparation Methods

Direct Bromination of Tri-O-acetyladenosine

The most widely reported method involves brominating 2',3',5'-tri-O-acetyladenosine at the C8 position of the purine ring. Liquid bromine in dioxane, catalyzed by disodium hydrogen phosphate, achieves regioselective bromination with yields ranging from 50% to 79%. The reaction proceeds via electrophilic aromatic substitution, where bromine selectively targets the electron-rich C8 position due to the acetyl groups’ electron-withdrawing effects on the ribose moiety. Key parameters include:

  • Temperature : Room temperature (20–25°C) to avoid side reactions.

  • Solvent System : Dioxane ensures solubility of both the nucleoside and bromine.

  • Stoichiometry : A 1:1 molar ratio of tri-O-acetyladenosine to bromine minimizes overbromination.

Post-reaction workup involves quenching with sodium thiosulfate, followed by extraction with ethyl acetate and column chromatography to isolate the product.

Alternative Bromination Using N-Bromosuccinimide (NBS)

A milder approach employs NBS in tetrahydrofuran (THF) with sodium hydroxide, yielding 60–75% of the target compound. This method avoids handling hazardous liquid bromine and operates under anhydrous conditions:

Tri-O-acetyladenosine+NBSNaOH, THF8-Bromo-tri-O-acetyladenosine+Succinimide\text{Tri-O-acetyladenosine} + \text{NBS} \xrightarrow{\text{NaOH, THF}} \text{8-Bromo-tri-O-acetyladenosine} + \text{Succinimide}

The reaction’s selectivity stems from NBS’s controlled release of bromine radicals, which preferentially react with the purine’s C8 position. However, excess NBS may lead to dibromination, necessitating precise stoichiometric control.

Protecting Group Strategies and Their Impact on Yield

Table 1: Comparative Yields Under Different Acetylation Conditions

Acetylating AgentSolventTime (h)Yield (%)
Acetic anhydridePyridine2497
Acetyl chlorideDCM1288
Acetic acidDMAP4872

Data adapted from.

Isopropylidene as an Alternative Protecting Group

While acetyl groups dominate, 2',3'-isopropylidene protection has been explored for selective 5'-OH acetylation. However, this method complicates subsequent bromination due to steric hindrance, reducing yields to 40–50%. Comparative studies confirm acetyl’s superiority in balancing protection efficiency and reaction feasibility.

Post-Bromination Stabilization and Purification

Sodium Acetate in Acetic Anhydride

Treating crude 8-bromo-tri-O-acetyladenosine with sodium acetate in acetic anhydride at 60°C for 2 hours enhances stability by neutralizing residual HBr. This step prevents acid-catalyzed depurination, a common degradation pathway for halogenated nucleosides.

Chromatographic Purification

Silica gel chromatography using ethyl acetate/hexane (1:1) resolves the product from unreacted starting material and dibrominated byproducts. Analytical HPLC with a C18 column and 0.05 M ammonium acetate buffer (pH 5.9) confirms ≥98% purity.

Spectroscopic Characterization and Quality Control

NMR and UV-Vis Analysis

  • 1H NMR (CDCl3): δ 8.61 (s, H8), 5.82 (d, H1'), 4.35–4.18 (m, H2', H3', H4'), 2.10–2.07 (s, acetyl CH3).

  • UV-Vis (MeOH): λmax 274 nm (ε = 12,400 M−1cm−1), characteristic of 8-bromopurine derivatives.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 472.247 ([M+H]+, calc. 472.245).

Challenges and Mitigation Strategies

Dibromination Side Reactions

Excess bromine or prolonged reaction times lead to dibromination at C2 and C8. Reducing bromine stoichiometry to 0.8 equivalents and monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane) mitigates this issue.

Hydrolytic Instability

The acetyl groups are susceptible to hydrolysis in aqueous media. Storing the compound at −20°C in anhydrous DCM extends shelf life to >6 months .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2’,3’,5’-tri-O-acetyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Deprotection Reactions: Basic reagents like ammonium hydroxide or sodium methoxide are used to remove the acetyl groups.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Adenosine Receptor Modulation
8-Br-TAA acts as a selective modulator of adenosine receptors, particularly A1 and A2A subtypes. This selective binding profile allows researchers to investigate its effects on various physiological processes without the confounding effects seen with non-selective compounds. Research has shown that 8-Br-TAA can inhibit adenosine receptor signaling pathways, making it a valuable tool in pharmacological studies aimed at understanding diseases such as cancer, cardiovascular disorders, and neurological conditions.

Cancer Research
The compound has been explored for its potential therapeutic applications in cancer treatment. Studies indicate that 8-Br-TAA can inhibit tumor growth by modulating adenosine signaling pathways that are often dysregulated in cancerous tissues. For instance, it has been shown to induce apoptosis in cancer cells through caspase-dependent mechanisms, highlighting its potential as an anticancer agent .

Molecular Biology

Incorporation into Nucleic Acids
8-Br-TAA can be incorporated into DNA and RNA, which suggests its utility in studying nucleic acid-protein interactions. This incorporation allows researchers to investigate the roles of modified nucleotides in gene expression and regulation. Additionally, derivatives of 8-Br-TAA have been used as photoaffinity labeling reagents to study protein interactions within cellular systems .

Enzymatic Interference
The compound also exhibits the ability to interfere with enzymatic processes involved in nucleic acid metabolism. By inhibiting specific enzymes, such as DNA polymerases or ribonucleases, 8-Br-TAA can affect cellular proliferation and survival, providing insights into the mechanisms of action for various biological processes .

Coordination Chemistry

Reactivity with Metal Complexes
The bromine atom in 8-Br-TAA allows for unique reactivity patterns, particularly in coordination chemistry. It can participate in nucleophilic substitution reactions with metal complexes, leading to the formation of metal-nucleoside complexes. This property has implications for the development of new materials and catalysts based on nucleoside derivatives.

Summary Table of Applications

Field Application Description
Medicinal ChemistryAdenosine Receptor ModulationSelective inhibition of A1 and A2A receptors; potential therapeutic effects on cancer and more.
Molecular BiologyIncorporation into Nucleic AcidsUsed for studying nucleic acid interactions; photoaffinity labeling applications.
Enzymatic InterferenceInhibits enzymes involved in nucleic acid metabolism; affects cellular proliferation.
Coordination ChemistryReactivity with Metal ComplexesForms metal-nucleoside complexes; implications for new materials development.

Case Studies

  • Study on Anticancer Properties : Research demonstrated that 8-Br-TAA significantly inhibited cell growth in various cancer cell lines by inducing apoptosis through modulation of adenosine signaling pathways.
  • Mechanistic Insights into Nucleic Acid Interactions : A study exploring the incorporation of 8-Br-TAA into RNA highlighted its role in altering RNA stability and function, providing insights into RNA-based therapeutics .
  • Coordination Chemistry Applications : Investigations into the reactivity of 8-Br-TAA with platinum complexes revealed potential applications in developing novel anticancer agents through targeted delivery systems.

Mechanism of Action

The mechanism of action of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine involves its interaction with nucleoside transporters and enzymes involved in nucleoside metabolism. The bromine atom at the 8th position and the acetyl groups at the 2’, 3’, and 5’ positions modify the compound’s binding affinity and specificity, affecting its biological activity. The compound can inhibit nucleoside transport and interfere with nucleic acid synthesis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 8-Bromo-2',3',5'-tri-O-acetyladenosine and related acetylated nucleosides:

Compound Name CAS Number Molecular Formula Key Modifications Key Applications Reference
This compound 31281-86-4 C₁₆H₁₈BrN₅O₇ C8-Br; 2',3',5'-OAc Crosslinking agent, precursor for C8-substituted derivatives
2',3',5'-tri-O-acetyladenosine (TOAA) 7387-57-7 C₁₆H₁₉N₅O₇ 2',3',5'-OAc Molecularly imprinted polymers (MIPs), trifluoromethylation reactions
N⁶-Acetyl-2',3',5'-tri-O-acetyladenosine N/A C₁₈H₂₁N₅O₈ N⁶-Ac; 2',3',5'-OAc Regioselective N⁶-alkylation via Mitsunobu reactions
8-Trifluoromethyl-2',3',5'-tri-O-acetyladenosine N/A C₁₇H₁₈F₃N₅O₇ C8-CF₃; 2',3',5'-OAc ¹⁹F NMR probes, nucleoside analog synthesis
5-Bromo-2',3',5'-tri-O-acetyluridine 105659-32-3 C₁₄H₁₇BrN₂O₈ C5-Br (uracil base); 2',3',5'-OAc Uracil-specific modifications, photochemical studies

Stability and Handling

  • The acetyl groups in this compound enhance solubility in organic solvents (e.g., DMSO, acetonitrile) but require careful deprotection under mild basic conditions (e.g., 0.1 M NaOH) to avoid degradation .
  • In contrast, non-acetylated 8-bromoadenosine derivatives (e.g., 8-bromoadenosine 5'-diphosphate, CAS: 23600-16-0) are more water-soluble but less stable during long-term storage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-Bromo-2',3',5'-tri-O-acetyladenosine, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Start with adenosine acetylation using acetic anhydride in pyridine to protect hydroxyl groups (2',3',5'), followed by regioselective bromination at the C8 position using bromine in a dichloromethane/acetic acid mixture. Monitor reaction progress via TLC .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Validate purity via HPLC (C18 column, methanol/water mobile phase) and 1^1H/13^13C NMR to confirm acetyl and bromine substitution patterns .
  • Purity Standards : Aim for >95% purity (HPLC), with residual solvents quantified by GC-MS .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Store at 0–6°C under inert gas (argon) to prevent hydrolysis of acetyl groups. Use amber vials to avoid photodegradation of the bromine substituent .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC to establish shelf-life .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR to confirm acetyl group integration (3 singlet peaks for 2',3',5'-O-acetyl) and 13^13C NMR to verify bromination at C8 (deshielding effect).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ at m/z 489.1) .
  • IR Spectroscopy : Detect acetyl C=O stretches (~1740 cm1^{-1}) and adenine ring vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bromination efficiencies for adenosine derivatives?

  • Methodological Answer :

  • Reaction Optimization : Test brominating agents (e.g., NBS vs. Br2_2) and solvents (DMF vs. DCM) to assess regioselectivity. For example, Br2_2 in DCM yields higher C8 selectivity (95%) compared to NBS (70%) .
  • Data Cross-Validation : Compare HPLC purity data with 1^1H NMR integration; discrepancies may arise from co-eluting impurities in HPLC .
  • Theoretical Modeling : Use DFT calculations to predict bromination sites and explain experimental outcomes .

Q. What strategies are recommended for studying the compound’s role in nucleotide analog synthesis?

  • Methodological Answer :

  • Mechanistic Probes : Use 18^{18}O-labeled acetyl groups to trace hydrolysis pathways in enzymatic studies (e.g., esterase activity) .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 8-Cl or 8-I substitutions) and compare binding affinities to adenosine receptors via SPR or radioligand assays .
  • Kinetic Studies : Employ stopped-flow spectroscopy to measure bromine displacement rates under nucleophilic conditions (e.g., thiols) .

Q. How can researchers address low yields during scale-up of the acetylation step?

  • Methodological Answer :

  • Process Optimization : Replace pyridine with DMAP as a catalyst to reduce reaction time and improve acetyl group incorporation .
  • Solvent Engineering : Switch to THF/water biphasic systems to enhance mixing and reduce side-product formation .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of acetylation .

Methodological Design & Data Analysis

Q. What frameworks guide experimental design for studying this compound’s biochemical interactions?

  • Methodological Answer :

  • Hypothesis-Driven Design : Link studies to adenosine receptor theory (e.g., A2A_{2A} antagonism) to frame assays .
  • Controls : Include non-brominated and non-acetylated analogs as negative controls in binding assays .
  • Statistical Rigor : Use ANOVA for dose-response curves and apply Bonferroni correction for multiple comparisons .

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Profiling : Perform phase-solubility studies in DMSO, methanol, and chloroform. Note that acetyl groups enhance solubility in chloroform, while bromine reduces it in water .
  • Molecular Dynamics (MD) Simulations : Model solvent interactions to explain experimental discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2',3',5'-tri-O-acetyladenosine
Reactant of Route 2
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8-Bromo-2',3',5'-tri-O-acetyladenosine

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